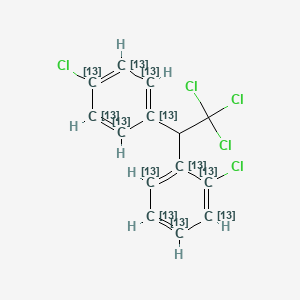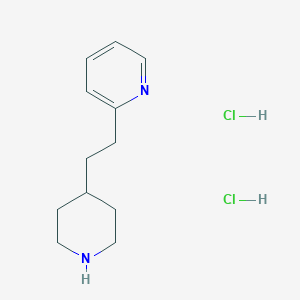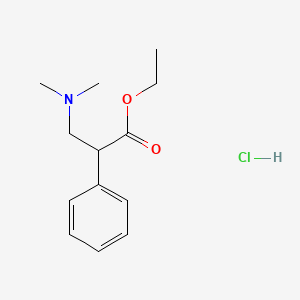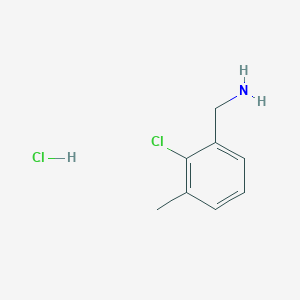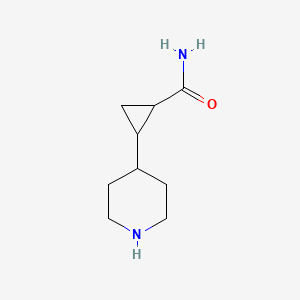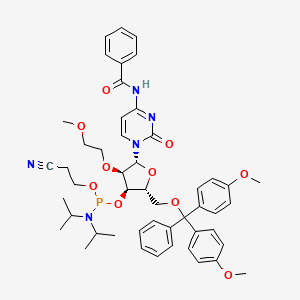
N4-Acetyl-5-methyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methyl-5-Methylcytidine-3'-CE-cyanoethyl Phosphoramidite
Übersicht
Beschreibung
“N4-Acetyl-5-methyl-5’-O-(4,4’-dimethoxytrityl)-2’-O-methyl-5-Methylcytidine-3’-CE-cyanoethyl Phosphoramidite” is a chemical compound with the molecular formula C45H58N5O10P . It has a molecular weight of 859.9 g/mol . The IUPAC name for this compound is N - [1- [ (2 R ,3 R ,4 R ,5 R )-5- [ [bis (4-methoxyphenyl)-phenylmethoxy]methyl]-4- [2-cyanoethoxy- [di (propan-2-yl)amino]phosphanyl]oxy-3- (2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes acetyl, methyl, dimethoxytrityl, methoxyethyl, and cyanoethyl groups . The compound also contains a phosphoramidite group, which is commonly used in the synthesis of DNA and RNA oligonucleotides .Physical And Chemical Properties Analysis
This compound has a molecular weight of 859.9 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 12 . It has a rotatable bond count of 22 . The exact mass and monoisotopic mass is 859.39213006 g/mol . The topological polar surface area is 163 Ų .Wissenschaftliche Forschungsanwendungen
Antisense Drug Development
This compound is utilized in the synthesis of antisense oligonucleotides (ASOs). ASOs are short, synthetic strands of nucleic acids designed to bind to RNA transcripts and modulate gene expression. This application is crucial in developing therapies for diseases where gene expression needs to be corrected or silenced, such as certain genetic disorders, cancers, and viral infections .
RNA Interference Studies
The modified nucleotide is used to create siRNAs and miRNAs that can survive longer in the cellular environment due to their resistance to nuclease degradation. This property is essential for RNA interference (RNAi) studies, which investigate gene function and hold therapeutic potential for diseases like hepatitis C and HIV .
Molecular Diagnostics
In molecular diagnostics, this compound aids in the synthesis of probes for detecting specific nucleic acid sequences. These probes can be used in various diagnostic techniques, including PCR, qPCR, and microarrays, to diagnose infectious diseases, genetic mutations, and to perform forensic analyses .
Nucleic Acid-Based Therapeutics
The phosphoramidite is a key component in synthesizing nucleic acid analogs for therapeutic applications. These analogs include aptamers, which are oligonucleotides that can bind to specific proteins with high affinity and specificity, offering a promising approach for targeted drug delivery systems .
Gene Editing Tools
Researchers use this compound to create guide RNAs for CRISPR-Cas9 gene editing. The stability and specificity provided by the modified nucleotide enhance the efficiency of the CRISPR system, making it a powerful tool for genome engineering in both research and therapeutic contexts .
Epigenetic Studies
The compound is instrumental in studying DNA methylation patterns. By incorporating modified cytidine into DNA, scientists can track and analyze methylation changes, which play a significant role in gene regulation and are implicated in various diseases, including cancer .
Peptide Nucleic Acid (PNA) Synthesis
It is also used in the synthesis of PNA oligomers. PNAs are synthetic polymers that mimic the structure of DNA or RNA and can hybridize with complementary nucleic acids. They are used in molecular biology and medical research for their stability and specificity .
Nanotechnology and Material Science
Lastly, the compound finds applications in nanotechnology, where it is used to create DNA-based nanostructures and materials. These structures have potential uses in biosensing, drug delivery, and the development of bio-nanoelectronic devices .
Eigenschaften
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H58N5O10P/c1-34(2)54(35(3)4)65(62-30-14-28-50)64-44-42(63-47(45(44)60-32-31-57-5)53-29-27-43(52-48(53)56)51-46(55)36-15-10-8-11-16-36)33-61-49(37-17-12-9-13-18-37,38-19-23-40(58-6)24-20-38)39-21-25-41(59-7)26-22-39/h8-13,15-27,29,34-35,42,44-45,47H,14,30-33H2,1-7H3,(H,51,52,55,56)/t42-,44-,45-,47-,65?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFVTVZPQIFRAU-NXPFYNPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H58N5O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101806 | |
| Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
908.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-Benzoyl-5'-O-DMT-2'-O-methyl-5-methylcytidine 3'-CE phosphoramidite | |
CAS RN |
251647-54-8 | |
| Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251647-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





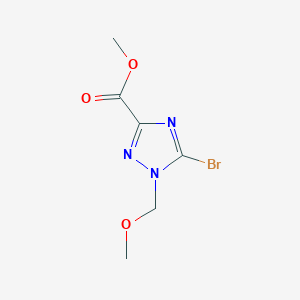

![8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1435935.png)
![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile](/img/structure/B1435936.png)
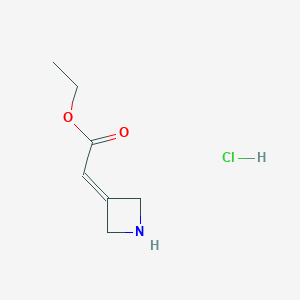
![1-Oxaspiro[4.4]nonan-3-ol](/img/structure/B1435939.png)
